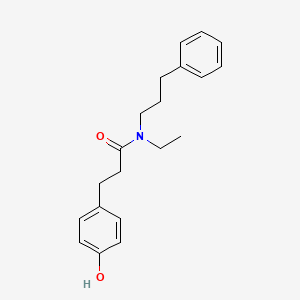
4-Hydroxy 3-Keto Alverine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy 3-Keto Alverine is a derivative of alverine, a compound known for its spasmolytic properties. Alverine is commonly used to treat conditions such as irritable bowel syndrome and primary dysmenorrhea. The modification to this compound introduces additional functional groups, potentially altering its chemical behavior and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy 3-Keto Alverine involves multiple steps, starting from alverine. The introduction of the hydroxy and keto groups can be achieved through specific oxidation and hydroxylation reactions. Common reagents used in these processes include oxidizing agents like potassium permanganate (KMnO4) and hydroxylating agents such as hydrogen peroxide (H2O2).
Industrial Production Methods: Industrial production of this compound would likely involve large-scale oxidation and hydroxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize the efficiency of the transformations while minimizing by-products.
化学反応の分析
Types of Reactions: 4-Hydroxy 3-Keto Alverine can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the keto group back to a hydroxyl group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and potential as a biochemical probe.
Medicine: Investigated for its spasmolytic properties and potential therapeutic uses in gastrointestinal disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Hydroxy 3-Keto Alverine involves its interaction with smooth muscle cells. It acts as a smooth muscle relaxant by inhibiting calcium influx, which is essential for muscle contraction. This inhibition occurs through the modulation of calcium channels and receptors, leading to reduced muscle spasms and pain relief.
類似化合物との比較
Alverine: The parent compound, primarily used for its spasmolytic effects.
4-Hydroxy Alverine: A hydroxylated derivative with similar but potentially enhanced properties.
3-Keto Alverine: A ketone derivative with distinct chemical behavior.
Uniqueness: 4-Hydroxy 3-Keto Alverine combines the properties of both hydroxy and keto derivatives, potentially offering a unique profile of biological activity and chemical reactivity. Its dual functional groups may provide enhanced interactions with biological targets and improved therapeutic efficacy.
特性
CAS番号 |
142047-96-9 |
|---|---|
分子式 |
C20H25NO2 |
分子量 |
311.4 g/mol |
IUPAC名 |
N-ethyl-3-(4-hydroxyphenyl)-N-(3-phenylpropyl)propanamide |
InChI |
InChI=1S/C20H25NO2/c1-2-21(16-6-9-17-7-4-3-5-8-17)20(23)15-12-18-10-13-19(22)14-11-18/h3-5,7-8,10-11,13-14,22H,2,6,9,12,15-16H2,1H3 |
InChIキー |
VLBAKTXSBQAVGD-UHFFFAOYSA-N |
正規SMILES |
CCN(CCCC1=CC=CC=C1)C(=O)CCC2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4aR,5S,6R,8aR,9aS)-5-acetyloxy-9a-hydroxy-3,5,8a-trimethyl-2-oxo-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-6-yl] 2,3-dihydroxy-2-methylbutanoate](/img/structure/B13443786.png)
![1-Ethyl-1,2,3,4-tetrahydro-6-[2-(4-nitrophenyl)diazenyl]-7-quinolinol](/img/structure/B13443793.png)
![5-cyano-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B13443795.png)
![1-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one](/img/structure/B13443803.png)
![6'-Amino-1,6-dihydro-2-methyl-6-oxo[3,3'-bipyridine]-5-carbonitrile](/img/structure/B13443805.png)
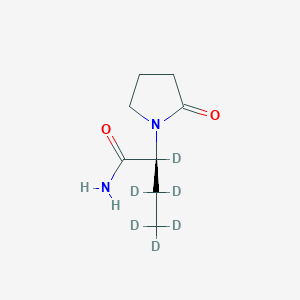

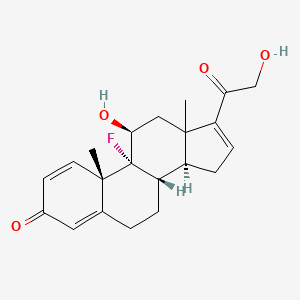
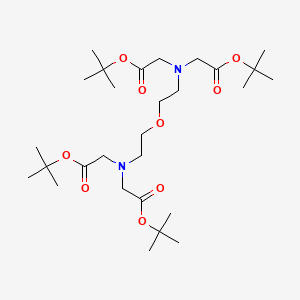
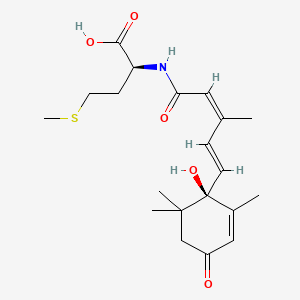
![[(4R,7aR,12bS)-3-(cyclopropylmethyl)-7-oxo-4a-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-ylcarbamoyloxy]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate](/img/structure/B13443840.png)
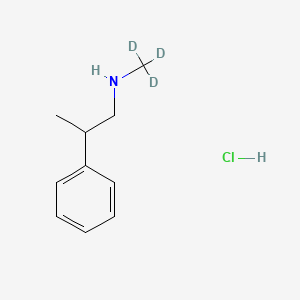
amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B13443852.png)

